molecular formula C14H15NO2S B14845773 Ethyl 2-(2,4-dimethylphenyl)thiazole-5-carboxylate CAS No. 886369-51-3

Ethyl 2-(2,4-dimethylphenyl)thiazole-5-carboxylate

Cat. No.: B14845773
CAS No.: 886369-51-3
M. Wt: 261.34 g/mol
InChI Key: UOLXCMYFNLNCIW-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-dimethylphenyl)thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiazole ring substituted with an ethyl ester group at the 5-position and a 2,4-dimethylphenyl group at the 2-position. The presence of these substituents imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(2,4-dimethylphenyl)thiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea in the presence of a base. For this compound, the specific steps might include:

    Starting Materials: 2,4-dimethylbenzaldehyde, ethyl bromoacetate, and thiourea.

    Reaction Conditions: The reaction is carried out in ethanol under reflux conditions.

    Procedure: The 2,4-dimethylbenzaldehyde is first reacted with ethyl bromoacetate to form an intermediate, which then undergoes cyclization with thiourea to yield the desired thiazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2,4-dimethylphenyl)thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the ester group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromination using bromine in acetic acid.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the ester to the corresponding alcohol.

    Substitution: Introduction of halogen atoms or other electrophiles at the aromatic ring.

Scientific Research Applications

Ethyl 2-(2,4-dimethylphenyl)thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl 2-(2,4-dimethylphenyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit microbial enzymes, leading to antimicrobial effects. The compound’s ability to interfere with cellular signaling pathways can also contribute to its anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

Comparison: Ethyl 2-(2,4-dimethylphenyl)thiazole-5-carboxylate is unique due to its specific substituents, which impart distinct chemical and biological properties. Unlike sulfathiazole, which is primarily used as an antimicrobial, this compound has broader applications, including potential anti-inflammatory and anticancer activities. Its structural features also differentiate it from ritonavir and abafungin, which are used in specific therapeutic contexts.

Properties

CAS No.

886369-51-3

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

ethyl 2-(2,4-dimethylphenyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H15NO2S/c1-4-17-14(16)12-8-15-13(18-12)11-6-5-9(2)7-10(11)3/h5-8H,4H2,1-3H3

InChI Key

UOLXCMYFNLNCIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(S1)C2=C(C=C(C=C2)C)C

Origin of Product

United States

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